

Application Notes and Protocols: Cyclopropanation of Enones with Trimethylsulfonium Iodide

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Compound of Interest		
Compound Name:	Trimethylsulfonium iodide	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Corey-Chaykovsky reaction for the cyclopropanation of α,β -unsaturated ketones (enones) using **trimethylsulfonium iodide**. This reaction is a powerful tool in organic synthesis for the formation of cyclopropane rings, which are significant structural motifs in numerous natural products and pharmaceutical agents.

Introduction

The cyclopropanation of enones using a sulfur ylide generated from **trimethylsulfonium iodide** is a key transformation in organic chemistry, known as the Corey-Chaykovsky reaction. [1][2] This method provides a reliable route to vinylcyclopropanes and related structures. The reaction proceeds via a conjugate 1,4-addition of the sulfur ylide to the enone, followed by an intramolecular nucleophilic substitution to form the three-membered ring.[1][3] The use of dimethylsulfonium methylide, generated in situ from **trimethylsulfonium iodide** and a strong base, typically leads to cyclopropanation with enones, whereas the more stabilized dimethylsulfoxonium methylide (from trimethylsulfoxonium iodide) can also be used.[1][4]

The cyclopropane moiety is of significant interest in drug discovery and development. Its incorporation into molecules can enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects.[5][6][7] Many FDA-approved drugs for conditions such as COVID-19, asthma, and hepatitis C contain a cyclopropane ring.[5][8]



Reaction Mechanism

The accepted mechanism for the Corey-Chaykovsky cyclopropanation of enones involves the following key steps:

- Ylide Formation: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), deprotonates the trimethylsulfonium iodide to form the highly reactive dimethylsulfonium methylide ylide.[1][9]
- Conjugate Addition: The sulfur ylide acts as a soft nucleophile and undergoes a 1,4-conjugate addition to the β-carbon of the enone, forming an enolate intermediate.[1][3]
- Intramolecular Cyclization: The resulting enolate then attacks the carbon bearing the sulfonium group in an intramolecular SN2 reaction, displacing dimethyl sulfide (a good leaving group) and forming the cyclopropane ring.[3][10]

This reaction is known to be diastereoselective, generally favoring the formation of the transcyclopropane product, as the initial addition step is often reversible, allowing for equilibration to the thermodynamically more stable intermediate.[2][10]

Visualizing the Reaction Pathway



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Caption: General workflow of the Corey-Chaykovsky cyclopropanation reaction.

Experimental Protocols



Below are representative experimental protocols for the cyclopropanation of enones using **trimethylsulfonium iodide**.

Protocol 1: General Procedure using Sodium Hydride in DMSO

This protocol is adapted from general procedures for the Corey-Chaykovsky reaction.[11][12]

Materials:

- · Trimethylsulfonium iodide
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Dimethyl sulfoxide (DMSO)
- α,β-Unsaturated ketone (enone)
- · Anhydrous diethyl ether or ethyl acetate
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, and nitrogen or argon atmosphere setup

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a
 nitrogen inlet, and a septum, add sodium hydride (1.1 equivalents, washed with anhydrous
 hexanes to remove mineral oil).
- Add anhydrous DMSO to the flask via syringe and stir the suspension at room temperature.
- In a separate flask, dissolve trimethylsulfonium iodide (1.1 equivalents) in anhydrous DMSO.



- Slowly add the **trimethylsulfonium iodide** solution to the NaH suspension. The mixture will be stirred at room temperature for approximately 30-60 minutes, or until hydrogen gas evolution ceases, to generate the dimethylsulfonium methylide.
- Dissolve the enone (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically stirred at room temperature for several hours or overnight.
- Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
- Combine the organic extracts and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.

Protocol 2: Procedure using Potassium tert-Butoxide in DMSO

This protocol is based on a reported cyclopropanation procedure.[9][13]

Materials:

- Trimethylsulfonium iodide
- Potassium tert-butoxide (KOtBu)
- Anhydrous Dimethyl sulfoxide (DMSO)
- α,β-Unsaturated ketone (enone)
- Anhydrous diethyl ether



- Water
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

- Add trimethylsulfonium iodide (1.65 equivalents) to a flask containing anhydrous DMSO and stir until fully dissolved.[13]
- Add the enone (1.0 equivalent) to the solution.[13]
- In a separate flask, prepare a solution of potassium tert-butoxide (1.65 equivalents) in anhydrous DMSO.[13]
- Slowly add the KOtBu solution to the reaction mixture.[13]
- Stir the resulting solution at room temperature for 2 hours or until the reaction is complete as indicated by TLC.[13]
- Quench the reaction by adding water.[13]
- Extract the mixture with diethyl ether.[13]
- Wash the combined organic phases with water, dry over anhydrous MgSO₄, and evaporate the solvent.[13]
- Purify the crude product by column chromatography to yield the final cyclopropanated product.[13]

Data Presentation

The following table summarizes representative yields for the cyclopropanation of various enones.



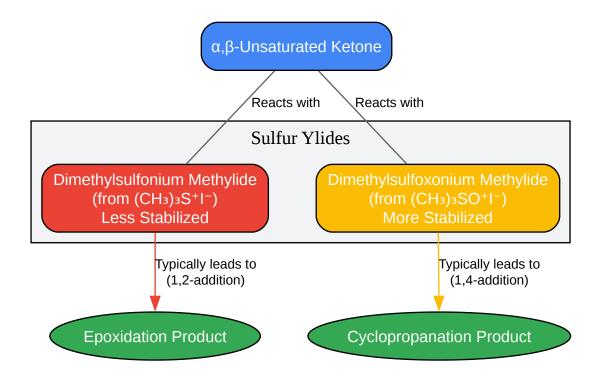
Enone Substrate	Base	Solvent	Time (h)	Yield (%)	Reference
Cyclohex-2- enone	КОН	(bmim)PF ₆	-	90-95	[14]
Symmetric tricyclic enone	KOtBu	DMSO	-	69	[9]
Allyl cyclohexanon e (epoxidation)	KOtBu	DMSO	2	88	[13]
Chalcone	NaH	DMSO	-	-	[4]

Note: The yield for allyl cyclohexanone corresponds to an epoxidation reaction but illustrates the general efficiency of the Corey-Chaykovsky reaction conditions.[13] Yields for chalcone were not explicitly quantified in the provided search results but the reaction is well-established. [4]

Logical Relationships in Reagent Choice and Outcome

The choice of sulfur ylide is critical in determining the reaction outcome with enones.





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